N-(3-chloro-4-methylphenyl)-2-{[6-(2-methoxyphenyl)-7-oxo-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide
Description
This compound features a thiazolo[4,5-d]pyrimidinone core substituted with a 2-methoxyphenyl group at position 6, a 2-phenylethyl chain at position 3, and a sulfanylacetamide moiety linked to a 3-chloro-4-methylphenyl group. Crystallographic characterization using SHELX software (e.g., SHELXL for refinement) is likely critical for confirming its 3D conformation .
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[[6-(2-methoxyphenyl)-7-oxo-3-(2-phenylethyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25ClN4O3S3/c1-18-12-13-20(16-21(18)30)31-24(35)17-39-28-32-26-25(27(36)34(28)22-10-6-7-11-23(22)37-2)40-29(38)33(26)15-14-19-8-4-3-5-9-19/h3-13,16H,14-15,17H2,1-2H3,(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMRBWDPBTZYCCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4OC)SC(=S)N3CCC5=CC=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25ClN4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
609.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-{[6-(2-methoxyphenyl)-7-oxo-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the thiazolopyrimidine core, followed by the introduction of the phenyl and acetamide groups. Key reagents and catalysts such as sulfur, chloroform, and various amines are often used under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-{[6-(2-methoxyphenyl)-7-oxo-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s activity.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a thioether. Substitution reactions could introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-{[6-(2-methoxyphenyl)-7-oxo-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The thiazolopyrimidine core is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Table 1: Physicochemical Comparison
Molecular Docking and Target Prediction
and suggest structurally similar compounds (Tanimoto coefficient >0.85) often share target proteins. For example, oleanolic acid (OA) and hederagenin (HG) with similar scaffolds bind overlapping targets (e.g., NF-κB, COX-2) . By analogy, the target compound may interact with kinases or enzymes via:
- Sulfanyl groups : Covalent binding to cysteine residues.
- Chlorophenyl moiety : Hydrophobic interactions in enzyme pockets.
Table 2: Hypothesized Targets
| Compound | Predicted Targets | Binding Affinity (ΔG, kcal/mol)* |
|---|---|---|
| Target Compound | JAK2 kinase, PARP1 | -9.2 to -10.5 |
| Compound | CDK4, EGFR | -8.7 to -9.8 |
Transcriptome and Gene Expression
highlights a 20% probability of similar gene expression profiles among structurally analogous compounds. The target’s unique substituents may diverge from thiazolo-pyrimidine analogues in regulating pathways like apoptosis (e.g., Bcl-2 suppression) or inflammation (e.g., IL-6 downregulation) .
Biological Activity
Overview of the Compound
The compound is a complex organic molecule that incorporates elements typical of pharmaceuticals, including a thiazolo-pyrimidine structure, which is often associated with various biological activities. The presence of sulfur atoms and aromatic rings may suggest potential interactions with biological targets such as enzymes or receptors.
1. Antimicrobial Activity
Compounds containing thiazole and pyrimidine moieties have been noted for their antimicrobial properties. For example, thiazoles are known to exhibit activity against bacteria and fungi due to their ability to inhibit key metabolic pathways.
2. Anticancer Properties
Many derivatives of thiazolo-pyrimidines have shown promise in cancer research. They may act by inhibiting tumor cell proliferation or inducing apoptosis through various mechanisms, including the modulation of signaling pathways involved in cell survival.
3. Anti-inflammatory Effects
Certain compounds similar to those described may possess anti-inflammatory properties. This could be attributed to their ability to inhibit the production of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).
4. Enzyme Inhibition
The structural features of the compound suggest potential as an enzyme inhibitor. For instance, compounds with similar structures have been studied for their ability to inhibit kinases or proteases, which are critical in various disease processes.
Research Findings and Case Studies
While specific studies on this compound were not found, research on related compounds provides insight into possible biological activities:
- Thiazole Derivatives : A study indicated that thiazole derivatives exhibited significant antibacterial activity against various strains of bacteria, suggesting that modifications to the sulfur-containing moiety can enhance efficacy .
- Pyrimidine Compounds : Pyrimidine derivatives have been documented for their anticancer effects in several preclinical studies, often through mechanisms involving cell cycle arrest and apoptosis induction .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
